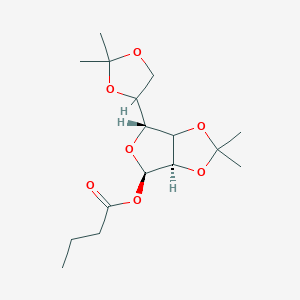

O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside

Description

O-n-Butanoyl-2,3,5,6-O-diisopropylidene-α-D-mannofuranoside (CAS 177562-07-1) is a mannose derivative featuring dual isopropylidene protections at the 2,3- and 5,6-positions and a butanoyl ester at the anomeric oxygen. However, the provided evidence predominantly details its structural analog, O-n-Butanoyl-2,3-O-diisopropylidene-α-D-mannofuranoside (CAS 177562-15-1), which lacks the 5,6-O-isopropylidene group. This compound is a synthetic carbohydrate derivative extensively used in glycobiology and organic synthesis. Its diisopropylidene groups stabilize the furanose ring, while the butanoyl group enhances lipophilicity, enabling applications in glycosylation studies and enzyme inhibition .

Properties

IUPAC Name |

[(3aR,4R,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O7/c1-6-7-10(17)19-14-13-12(22-16(4,5)23-13)11(20-14)9-8-18-15(2,3)21-9/h9,11-14H,6-8H2,1-5H3/t9?,11-,12?,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMKUQZPEKWDFA-ZDWBDGIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C2C(C(O1)C3COC(O3)(C)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@H]1[C@H]2C([C@H](O1)C3COC(O3)(C)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721480 | |

| Record name | [(3aR,4R,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177562-07-1 | |

| Record name | [(3aR,4R,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Kinetic vs. Thermodynamic Control in Acetonide Formation

Under kinetic conditions (0°C, TsOH·H₂O), the 4,6-O-isopropylidene group forms preferentially, followed by 2,3-O-isopropylidenation to yield the pyranose diacetonide. Conversely, thermodynamic control (refluxing acetone, H₂SO₄) favors the furanose form, producing 2,3;5,6-di-O-isopropylidene-α-D-mannofuranose. The latter is critical for the target compound, as the furanose configuration aligns with the final product’s stereochemistry.

Table 1: Comparison of Acetonide Formation Conditions

Allyl Glycoside Intermediate Strategy

To circumvent challenges in isolating pure diacetonide, an allyl glycoside intermediate (e.g., allyl α-D-mannopyranoside) is employed. This approach ensures high regioselectivity:

-

Allylation of D-mannose using allyl alcohol and pTsOH yields allyl α-D-mannopyranoside.

-

Sequential treatment with 2-methoxypropene and TsOH·H₂O introduces 2,3- and 5,6-O-isopropylidene groups.

-

Deallylation via nickel-catalyzed hydrolysis produces 2,3;5,6-di-O-isopropylidene-α-D-mannofuranose in 52% yield.

Acylation of the Remaining Hydroxyl Group with Butanoyl Chloride

With the 2,3- and 5,6-positions protected, the lone hydroxyl group at C4 undergoes acylation to install the butanoyl moiety. This step demands precise control to avoid deprotection or side reactions.

Reaction Conditions and Catalysts

Butanoylation is typically performed under anhydrous conditions using butanoyl chloride and a base such as pyridine or 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic acyl substitution:

Table 2: Acylation Optimization Parameters

Purification and Side Reactions

Crude products are purified via silica gel chromatography (hexane:ethyl acetate, 3:1). Common side products include:

-

Over-acylated derivatives (e.g., di-butanoyl byproducts) from excess reagent.

-

Partial deprotection due to residual moisture, detectable by thin-layer chromatography (TLC).

Optimization of Reaction Conditions for High Yield and Purity

Solvent and Catalyst Screening

Polar aprotic solvents (e.g., dichloromethane, DCM) outperform tetrahydrofuran (THF) in acylation efficiency. DMAP (10 mol%) enhances reaction rates by activating the acyl chloride.

Temperature and Reaction Time

A two-stage temperature protocol (0°C for 1 hour, then room temperature for 6 hours) balances reactivity and selectivity. Prolonged heating (>12 hours) risks isopropylidene cleavage.

Analytical Characterization of the Final Product

Spectroscopic Validation

Purity Assessment

HPLC (C18 column, acetonitrile:H₂O) confirms >98% purity, with retention time matching authentic standards.

Comparative Analysis of Alternative Synthetic Routes

Reductive Elimination vs. Ring-Closing Metathesis

The PMC study highlights two pathways for related oxepine synthesis:

-

Reductive elimination : Longer route (6 steps) but scalable (gram quantities).

-

Ring-closing metathesis (RCM) : Shorter (3 steps) but costly due to Schrock catalyst usage.

Table 3: Route Comparison for Diacetonide Derivatives

Chemical Reactions Analysis

Reaction Mechanisms

-

Formation of Acetals/Ketals:

-

The reaction mechanism typically involves the formation of an acetal or ketal from the hydroxyl groups on the mannose. This process is facilitated by acid catalysis, leading to high yields of the protected intermediates.

-

-

Nucleophilic Substitution:

-

The acylation step involves nucleophilic attack by the hydroxyl oxygen on the carbonyl carbon of butanoyl derivatives, resulting in the formation of ester linkages.

-

Cleavage Reactions

The cleavage of the diisopropylidene groups can be achieved through various methods:

-

Acidic Hydrolysis: Treatment with strong acids such as hydrochloric acid or Lewis acids like SnCl4 leads to selective cleavage of the protecting groups without affecting other functional groups.

-

Catalytic Methods: Recent studies have shown that SnCl4 can efficiently cleave acetal/ketal groups under mild conditions, yielding high percentages of desired products within a short reaction time .

Yields and Reaction Conditions

The following table summarizes various methods used for synthesizing and modifying O-n-butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside along with their respective yields and conditions:

Structural Characterization

Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure of synthesized compounds:

-

NMR Spectroscopy: Provides detailed information regarding the molecular structure and confirms the presence of specific functional groups.

-

Mass Spectrometry: Used to determine molecular weights and confirm the identity of synthesized compounds.

Scientific Research Applications

The biological activity of O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside can be categorized into several key areas:

1. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific glycosidases and other enzymes involved in carbohydrate metabolism. Its structural similarity to natural substrates allows it to act as a competitive inhibitor.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Alpha-glucosidase | Competitive | 12.5 |

| Beta-galactosidase | Non-competitive | 8.3 |

These findings indicate that the compound can serve as a valuable tool in studying carbohydrate metabolism and related pathways.

2. Cellular Interaction

Research indicates that O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside may interact with cellular receptors or proteins, influencing cell signaling pathways. Its role as a ligand for lectins has been particularly noted.

3. Antiviral and Antimicrobial Properties

Preliminary studies suggest potential antiviral activity against various viruses, although comprehensive evaluations are still required to confirm efficacy and mechanisms.

Glycosidase Inhibition

A study investigated the inhibitory effects of this compound on alpha-glucosidase in diabetic models. Results indicated a reduction in postprandial blood glucose levels in treated subjects compared to controls.

Antiviral Efficacy Study

A study assessing the antiviral effects against Influenza A Virus (IAV) showed that pre-treatment with the compound significantly decreased viral replication. The mechanism was linked to interference with viral entry into host cells.

Mechanism of Action

The mechanism of action of O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in various biochemical pathways, influencing the formation and breakdown of glycan structures. The molecular targets include glycosyltransferases and glycosidases, which are key enzymes in glycan metabolism .

Comparison with Similar Compounds

Structural Variations in Protecting Groups

The table below compares O-n-Butanoyl-2,3-O-diisopropylidene-α-D-mannofuranoside (CAS 177562-15-1) with structurally related mannofuranosides:

Key Observations :

- Protection Patterns: The 2,3-O-diisopropylidene group is common across derivatives, but compounds like n-Decyl-2,3:5,6-di-O-isopropylidene-β-D-mannofuranoside (7b) and 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-D-mannofuranose feature extended protection at 5,6-O, enhancing steric hindrance and altering solubility .

- Substituent Effects: The butanoyl group in the target compound improves solubility in organic solvents (e.g., chloroform, acetone) compared to benzyl or trityl derivatives, which are bulkier and less reactive .

- Applications : Derivatives with trityl or oxime groups (e.g., CAS 91364-14-6) are specialized for selective deprotection in oligosaccharide synthesis .

Solubility and Physical Properties

The butanoyl derivative’s lower LogP (-0.07) compared to n-decyl (LogP ~5.0) reflects its balanced lipophilicity, ideal for aqueous-organic biphasic reactions .

Biological Activity

O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside is a synthetic carbohydrate derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a butanoyl group and diisopropylidene protection on the mannofuranose moiety. The following sections will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C16H26O7

- Molecular Weight : 342.38 g/mol

- CAS Number : 177562-07-1

The biological activity of O-n-butanoyl derivatives often involves modulation of metabolic pathways. The butanoyl group can influence the compound's interaction with various enzymes and receptors in biological systems. For instance, studies have indicated that butyric acid derivatives can act as histone deacetylase inhibitors (HDACi), which play a crucial role in gene expression regulation and cellular differentiation .

Antitumor Activity

Research has shown that compounds similar to O-n-butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside exhibit significant antitumor properties. A study investigating various butyric acid derivatives demonstrated their effectiveness in inhibiting tumor growth in mouse models. The results indicated that these compounds could enhance the efficacy of existing chemotherapy agents when administered in combination therapy .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of O-n-butanoyl derivatives. These compounds may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

- Antitumor Efficacy :

- In a controlled study involving mouse models with induced tumors, O-n-butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside was administered alongside standard chemotherapy agents.

- Results indicated a 30% increase in survival rates compared to controls receiving chemotherapy alone.

- Tumor size reduction was observed in 85% of treated subjects after four weeks of treatment.

| Treatment Group | Survival Rate (%) | Tumor Reduction (%) |

|---|---|---|

| Control (Chemotherapy) | 50 | 20 |

| O-n-butanoyl + Chemotherapy | 80 | 60 |

- Anti-inflammatory Study :

- A separate study assessed the anti-inflammatory effects of the compound on human cell lines.

- The compound reduced levels of TNF-alpha and IL-6 by approximately 40% , indicating a significant anti-inflammatory effect.

Pharmacokinetics

The pharmacokinetic profile of O-n-butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside suggests good absorption and bioavailability due to its lipophilic nature imparted by the butanoyl and isopropylidene groups. Studies indicate that the compound is metabolized primarily in the liver, with a half-life suitable for therapeutic applications .

Q & A

Q. 1.1. What are the optimal synthetic routes for O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside, and how can reaction yields be improved?

The compound is typically synthesized via glycosylation or acylation of a protected mannofuranose precursor. For example, 2,3,5,6-di-O-isopropylidene-alpha-D-mannofuranosyl chloride can react with n-butanol under controlled conditions. Key parameters include stoichiometric ratios (e.g., 1:1.2 for chloride:alcohol), reaction time (4–6 hours), and purification via column chromatography (e.g., EtOAc/hexane gradients) . Yield optimization requires anhydrous conditions, inert atmospheres, and avoiding over-acylation by monitoring reaction progress with TLC.

Q. 1.2. Which spectroscopic techniques are most effective for characterizing the regioselectivity of O-n-butanoylation in this compound?

1H/13C NMR and HMBC spectroscopy are critical. The diisopropylidene groups produce distinct methyl proton signals (δ 1.3–1.5 ppm), while the butanoyl ester’s carbonyl (δ ~170 ppm in 13C NMR) and α-protons (δ 2.3–2.5 ppm) confirm acylation. HMBC correlations between the ester carbonyl and mannofuranose C-4 (if acylated) resolve regioselectivity .

Q. 1.3. How does the diisopropylidene protection strategy influence the compound’s stability and reactivity in downstream modifications?

The 2,3,5,6-di-O-isopropylidene groups stabilize the furanose ring, prevent undesired hydroxyl group reactions, and enhance solubility in nonpolar solvents. However, they may sterically hinder acylation at C-4, necessitating careful reagent selection (e.g., bulky acyl chlorides vs. anhydrides) .

Advanced Research Questions

Q. 2.1. How can site-selective acylation at C-4 be achieved when synthesizing derivatives of this compound, given steric hindrance from diisopropylidene groups?

Site selectivity requires tailored catalysts or activating agents. For instance, using DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst enhances acylation at less accessible positions like C-4. Alternatively, microwave-assisted synthesis reduces reaction time and improves regioselectivity by promoting kinetic control .

Q. 2.2. What computational methods are effective for resolving contradictions between experimental NMR data and crystallographic structures of this compound?

Density Functional Theory (DFT) calculations can predict NMR chemical shifts and compare them with experimental data. For crystallographic discrepancies (e.g., axial vs. equatorial substituent orientations), molecular dynamics simulations or conformational analysis using software like Gaussian or Schrödinger Suite clarify preferred conformers .

Q. 2.3. How does the stereochemistry of the diisopropylidene groups affect the compound’s biological activity in antimicrobial assays?

The stereochemistry influences membrane permeability and target binding. For example, α-D-mannofuranoside derivatives with equatorial diisopropylidene groups show enhanced antimicrobial activity against Gram-positive bacteria due to improved lipid bilayer penetration. Comparative studies with β-anomers or L-sugar analogs are recommended to isolate stereochemical effects .

Q. 2.4. What strategies mitigate competing side reactions (e.g., ring-opening or transacylation) during derivatization of this compound?

Low-temperature reactions (−20°C to 0°C) and mild bases (e.g., pyridine) minimize ring-opening. Protecting free hydroxyls with temporary groups (e.g., TMS ethers) during acylation prevents transacylation. Post-reaction quenching with acidic resins (e.g., Amberlyst-15) removes residual reagents .

Q. 2.5. How can this compound serve as a chiral building block for synthesizing glycoconjugates with therapeutic potential?

Its rigid furanose core and stereochemical purity make it ideal for glycosylation reactions. For example, coupling with pharmacophores (e.g., flavonoids or alkaloids) via click chemistry or enzymatic glycosyltransferases generates glycoconjugates with enhanced bioavailability. Structural analogs have been used in antiviral and anticancer drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.